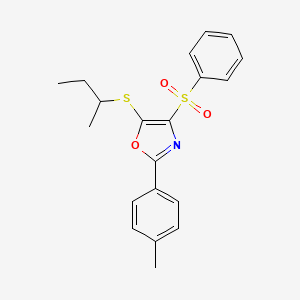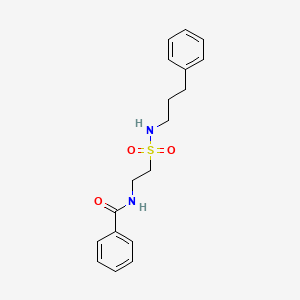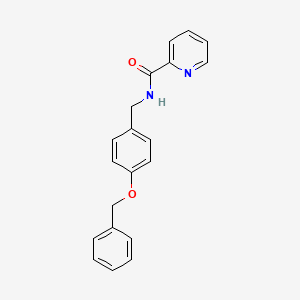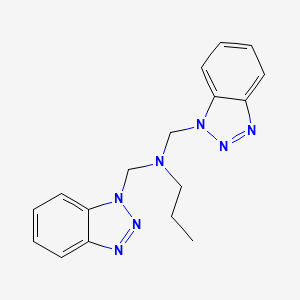
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide, also known as FTOX, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. FTOX is a synthetic compound that can be synthesized using different methods.
Aplicaciones Científicas De Investigación
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. In agriculture, this compound has been shown to have insecticidal and fungicidal properties. This compound has been found to be effective against various pests and fungal pathogens in crops. In environmental science, this compound has been shown to have potential applications in the remediation of contaminated soils and water. This compound has been found to be effective in the removal of heavy metals and organic pollutants from contaminated environments.
Mecanismo De Acción
The mechanism of action of N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various receptors such as GABA-A receptors, which are involved in the regulation of neuronal activity. This compound has also been shown to interact with ion channels such as voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal activity. In vivo studies have shown that this compound reduces inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to be effective against various pests and fungal pathogens in crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized using different methods. This compound is also stable and can be stored for long periods of time without degradation. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a useful tool for studying these diseases. This compound has also been found to be effective against various pests and fungal pathogens in crops, making it a useful tool for studying agricultural applications. However, this compound also has limitations for lab experiments. This compound is a synthetic compound that may not fully mimic the effects of natural compounds. This compound may also have off-target effects that need to be taken into account when interpreting results.
Direcciones Futuras
There are several future directions for research on N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide. One direction is to further investigate the mechanism of action of this compound. Understanding the cellular targets of this compound could provide insight into its potential applications in different fields of scientific research. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound. Understanding how this compound is metabolized and eliminated from the body could provide insight into its potential applications in medicine. Another direction is to investigate the environmental fate and toxicity of this compound. Understanding how this compound interacts with the environment could provide insight into its potential applications in environmental science. Finally, another direction is to investigate the potential applications of this compound in other fields such as materials science and energy storage.
Métodos De Síntesis
N-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with epichlorohydrin in the presence of a base such as potassium carbonate. The resulting product is then reacted with oxalic acid to obtain this compound. Another method involves the reaction of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with epichlorohydrin in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The resulting product is then reacted with oxalic acid to obtain this compound.
Propiedades
IUPAC Name |
N-(6-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-9-4-5-10-8(6-9)2-1-3-11(10)15-13(16)12-7-17-12/h4-6,11-12H,1-3,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTMBPQAHKMOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)NC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)



![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)


![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2368889.png)
![N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide](/img/structure/B2368893.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2368896.png)

